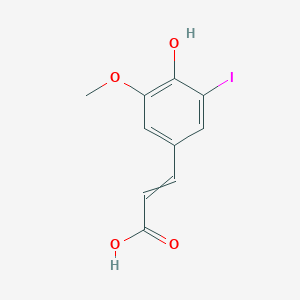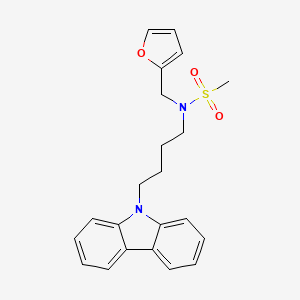![molecular formula C21H19ClN4O2S B2691021 N-(3-chlorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946374-20-5](/img/structure/B2691021.png)
N-(3-chlorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H19ClN4O2S and its molecular weight is 426.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study by Hossan et al. (2012) elaborates on the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. The research begins with citrazinic acid as a starting material, leading to the development of various compounds with demonstrated good antibacterial and antifungal activities. These activities are comparable to those of reference drugs such as streptomycin and fusidic acid, highlighting the potential of these synthesized compounds in combating microbial infections (Hossan et al., 2012).
Anti-Inflammatory Applications
Further research on compounds synthesized from similar starting materials revealed anti-inflammatory properties. Abdulla (2008) synthesized a series of pyridines, pyrimidinone, oxazinones, and their derivatives using abietic acid as the starting material. These compounds showed promising anti-inflammatory activity, comparable to Prednisolone®, a reference drug. This study indicates the potential therapeutic applications of these synthesized compounds in treating inflammation-related conditions (Abdulla, 2008).
Heterocyclic Synthesis and Biological Activities
Elian, Abdelhafiz, and Abdelreheim (2014) discuss the heterocyclic synthesis with activated nitriles, leading to the formation of new derivatives of thioxo-2, 5-dihydro-1H-pyrano[2,3-d] pyrimidine. These compounds were characterized by IR, 1H-NMR, and mass spectral studies, indicating a wide range of possible applications in medicinal chemistry due to their unique structures and biological activities (Elian, Abdelhafiz, & Abdelreheim, 2014).
QSAR Studies and Antibacterial Agents
Desai et al. (2008) synthesized and evaluated several compounds for their antibacterial activity against both gram-positive and gram-negative bacteria. The QSAR (Quantitative Structure-Activity Relationship) studies of these compounds revealed positive contributions from substituents, indicating an increase in hydrophobicity or steric bulk character. These findings suggest the potential use of these compounds as antibacterial agents, providing insights into the design of new drugs based on structural modifications (Desai et al., 2008).
Crystal Structure and Reactivity Channels
Pailloux et al. (2007) explored the synthesis and chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide derivatives, providing insights into the oxidation reactivity channels. The study describes synthetic routes and the resulting products' characterization, shedding light on the molecular structures and potential reactivity pathways. Such research contributes to the understanding of compound reactivity, which is essential for developing novel chemical entities with desired properties (Pailloux et al., 2007).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c22-15-3-1-4-16(11-15)24-19(27)13-29-20-17-5-2-6-18(17)26(21(28)25-20)12-14-7-9-23-10-8-14/h1,3-4,7-11H,2,5-6,12-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBXJGCPSJGODV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=CC=C3)Cl)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,6-DICHLORO-4-[N-(4-METHYLBENZENESULFONYL)BUTANAMIDO]PHENYL BUTANOATE](/img/structure/B2690938.png)
![ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B2690940.png)
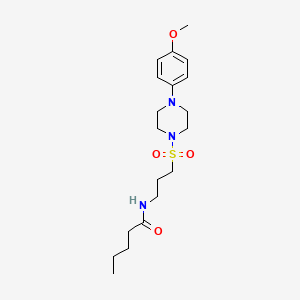
![3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2690946.png)
![3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2690949.png)
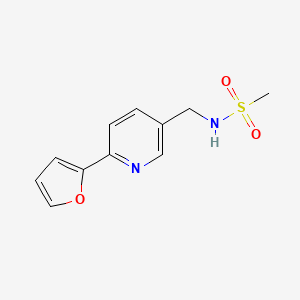
![1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2690951.png)

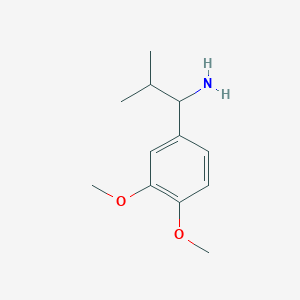
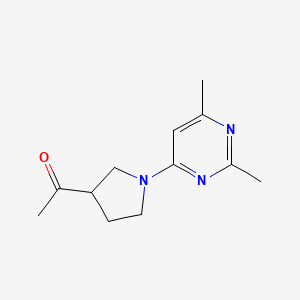
![N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2690956.png)
![1-phenyl-3-{tricyclo[4.3.1.1^{3,8}]undecane-3-carbonyl}thiourea](/img/structure/B2690957.png)
